9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves the cyclization of benzannelated six-membered hydrocarbon rings into seven-membered lactams . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxepin ring structure. The yields of these reactions can range from 61% to 72% .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various research and industrial applications . The process includes sourcing and procurement of raw materials, followed by the synthesis and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide
- 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo oxepin-8-yl pivalate
Uniqueness
What sets 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate apart from similar compounds is its unique structure, which includes a pivalate ester group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(9-methyl-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O4/c1-10-13(20-15(18)16(2,3)4)8-7-11-12(17)6-5-9-19-14(10)11/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
HADJUOCEIRYJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCCC2=O)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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